3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with estrogen receptors (erα) in cancer cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and downregulate erα in cancer cell lines . This suggests that 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole may interact with its targets, leading to changes in cell proliferation and survival.
Biochemical Pathways
Related compounds have been shown to affect pathways related to apoptosis and erα signaling . These pathways play crucial roles in cell survival, growth, and differentiation, particularly in cancer cells.
Result of Action
Related compounds have been shown to induce apoptosis and downregulate erα in cancer cell lines . This suggests that this compound may have similar effects, potentially leading to decreased cell proliferation and increased cell death in certain cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole compounds.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole
- 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its dual 3,4-dimethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-19(13-6-8-15(23-2)17(10-13)25-4)21-22-20(12)14-7-9-16(24-3)18(11-14)26-5/h6-11H,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJVHSRMDTVYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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